molecular formula C7H7F3N2O B1409249 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine CAS No. 1227581-92-1

2-Amino-4-methoxy-3-(trifluoromethyl)pyridine

Cat. No.: B1409249
CAS No.: 1227581-92-1
M. Wt: 192.14 g/mol
InChI Key: QHBHYHPFYCZMDB-UHFFFAOYSA-N
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Description

2-Amino-4-methoxy-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines, which are nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of an amino group at the 2-position, a methoxy group at the 4-position, and a trifluoromethyl group at the 3-position of the pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine typically involves the reaction of 2-fluoro-4-methoxy-3-(trifluoromethyl)pyridine with an appropriate amine source. One common method includes the use of ethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 130°C) for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine and its derivatives involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids. This interaction can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and biological activity, making it a valuable intermediate in the synthesis of specialized molecules .

Properties

IUPAC Name

4-methoxy-3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-13-4-2-3-12-6(11)5(4)7(8,9)10/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBHYHPFYCZMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-methoxy-3-(trifluoromethyl)pyridine
Reactant of Route 2
2-Amino-4-methoxy-3-(trifluoromethyl)pyridine
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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